

literature review of 5-Bromo-6-chloropicolinonitrile applications

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Compound of Interest

Compound Name: 5-Bromo-6-chloropicolinonitrile

Cat. No.: B1375829

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An In-depth Technical Guide to the Applications of **5-Bromo-6-chloropicolinonitrile**

Introduction to a Versatile Heterocyclic Building Block

5-Bromo-6-chloropicolinonitrile, with the chemical formula $C_6H_2BrClN_2$, is a halogenated pyridine derivative that has emerged as a critical intermediate in various fields of chemical synthesis.^{[1][2]} Its strategic placement of bromo, chloro, and cyano functional groups on the pyridine ring provides multiple reactive sites, making it a highly versatile scaffold for constructing complex molecules.^[3] This guide will delve into the significant applications of **5-Bromo-6-chloropicolinonitrile**, focusing on its role in agrochemicals, medicinal chemistry, and as a substrate in pivotal cross-coupling reactions.

Chemical and Physical Properties of **5-Bromo-6-chloropicolinonitrile**

Property	Value
IUPAC Name	5-bromo-6-chloropyridine-2-carbonitrile
CAS Number	1256823-65-0
Molecular Weight	217.45 g/mol [4][5]
Molecular Formula	C ₆ H ₂ BrClN ₂ [1]
Appearance	Solid
Storage	2-8°C under an inert atmosphere[1][5]

Core Applications in Chemical Synthesis

The unique electronic and steric properties of **5-Bromo-6-chloropicolinonitrile** make it an invaluable precursor in the synthesis of a diverse range of functionalized molecules.

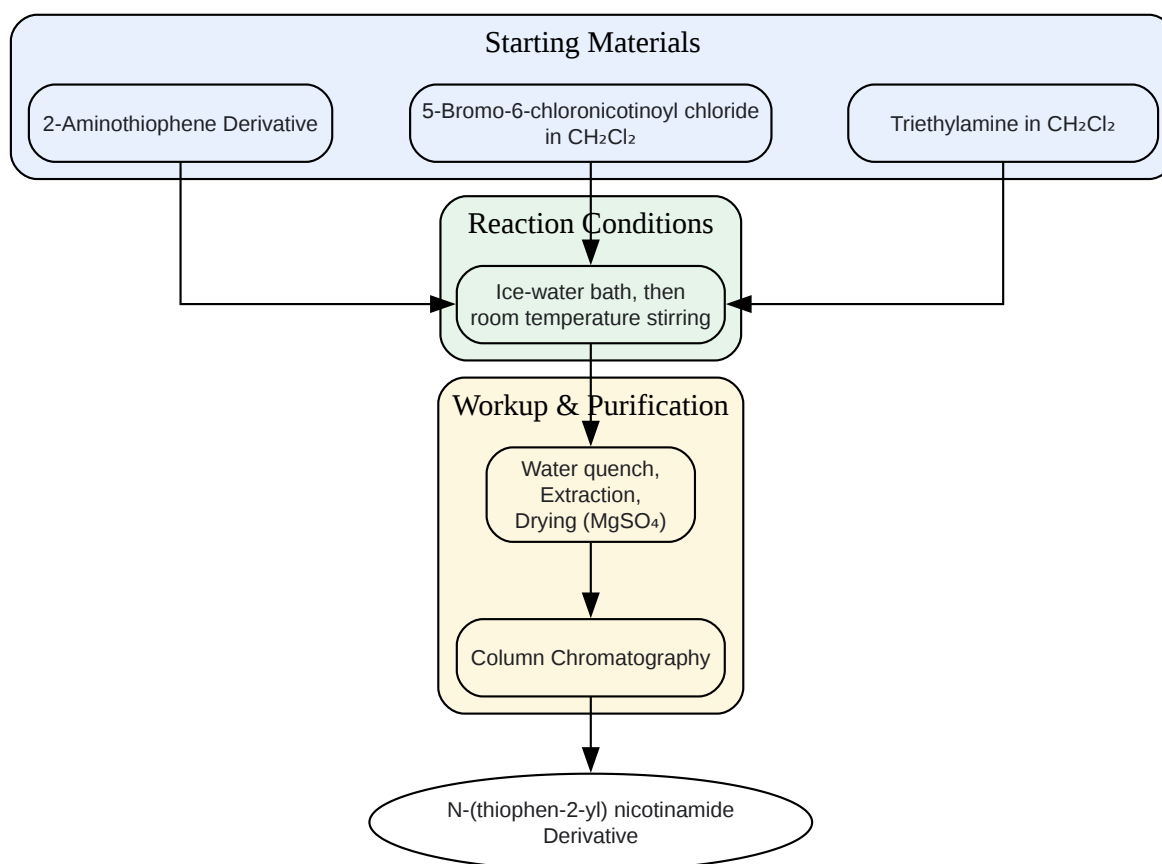
Agrochemical Development

The pyridine scaffold is a common motif in many modern herbicides and fungicides.[6] **5-Bromo-6-chloropicolinonitrile** serves as a key starting material for novel agrochemicals due to the ability to selectively functionalize its reactive sites.[7] A notable application is in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which have demonstrated significant fungicidal activity.[7] The 5-bromo-6-chloropyridine moiety introduced from this building block is crucial for the biological efficacy of the resulting compounds.

This protocol outlines the synthesis of fungicidal N-(thiophen-2-yl) nicotinamide derivatives using a related precursor, 5-Bromo-6-chloronicotinoyl chloride, which can be derived from **5-Bromo-6-chloropicolinonitrile**.

- **Dissolution:** Dissolve the substituted 2-aminothiophene derivative (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (CH₂Cl₂).
- **Cooling:** Cool the mixture in an ice-water bath.
- **Acylation:** Add a solution of 5-Bromo-6-chloronicotinoyl chloride (1.15 eq) in dichloromethane (CH₂Cl₂) dropwise to the cooled mixture.

- Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Quenching and Extraction: Quench the reaction by adding water. Separate the organic phase, wash it with brine, and dry it over anhydrous magnesium sulfate (MgSO_4).
- Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a petroleum ether and ethyl acetate solvent system to obtain the final N-(thiophen-2-yl) nicotinamide derivative.[7]



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Caption: Synthetic workflow for N-(thiophen-2-yl) nicotinamide derivatives.[7]

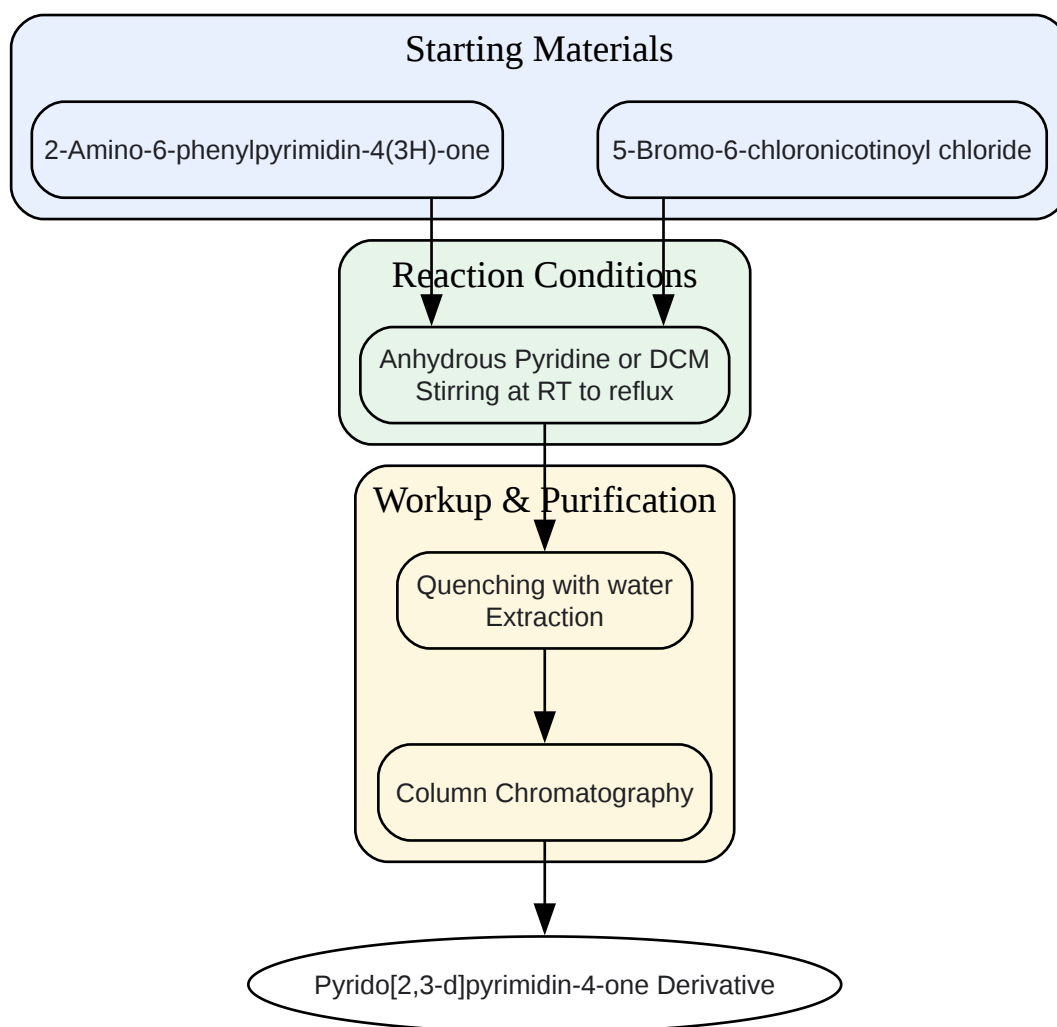
Pharmaceutical and Medicinal Chemistry

In medicinal chemistry, the pyridine ring is a privileged structure found in numerous biologically active compounds and approved drugs.^[8] **5-Bromo-6-chloropicolinonitrile** provides a versatile platform for the synthesis of novel pharmaceutical agents. Its derivatives have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.^{[9][10][11]}

One key application is in the construction of fused heterocyclic systems like pyrido[2,3-d]pyrimidinones, which are of significant interest in drug discovery for their potential as kinase inhibitors and anticancer agents.^[12]

The following is a representative protocol for the synthesis of a pyrido[2,3-d]pyrimidin-4-one derivative, demonstrating the utility of precursors derived from **5-Bromo-6-chloropicolinonitrile**.

- **Reactant Preparation:** In a suitable reaction vessel, dissolve 2-amino-6-phenylpyrimidin-4(3H)-one in an anhydrous solvent such as pyridine or dichloromethane.
- **Acylation:** Add 5-Bromo-6-chloronicotinoyl chloride (derived from **5-Bromo-6-chloropicolinonitrile**) to the solution.
- **Reaction:** Stir the mixture at an appropriate temperature (e.g., room temperature to reflux) until the reaction is complete.
- **Workup:** After completion, the reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent.
- **Purification:** The crude product is then purified using techniques such as column chromatography to yield the desired pyrido[2,3-d]pyrimidin-4-one derivative.^[12]



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Caption: Synthesis of Pyrido[2,3-d]pyrimidin-4-one derivatives.

Role in Cross-Coupling Reactions

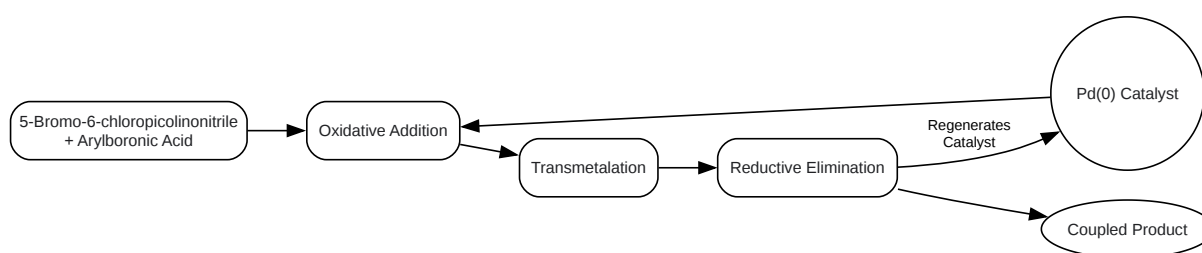
The presence of two distinct halogen atoms on the pyridine ring of **5-Bromo-6-chloropicolinonitrile** allows for selective functionalization through various palladium-catalyzed cross-coupling reactions.^[13] Generally, the reactivity of the carbon-halogen bond in these reactions follows the order C-I > C-Br > C-Cl.^[14] This differential reactivity enables chemoselective coupling, typically at the more reactive C-Br bond at the 5-position under milder conditions.^{[14][15]}

This compound is a valuable substrate for reactions such as:

- Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with arylboronic acids. [\[13\]](#)
- Sonogashira Coupling: For the introduction of alkynyl groups.
- Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a bromo-chloro-substituted pyridine with an arylboronic acid.

- Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine **5-Bromo-6-chloropicolinonitrile**, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), and a base (e.g., K_3PO_4 or Na_2CO_3).
- Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water).
- Heating: Heat the reaction mixture to a temperature ranging from 80°C to 110°C and stir until the starting material is consumed.[\[13\]](#)
- Workup and Purification: Cool the reaction mixture, dilute it with water, and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.



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Caption: Generalized mechanism of Suzuki-Miyaura cross-coupling.

Safety and Handling

5-Bromo-6-chloropicolinonitrile is associated with several hazards. It is harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

5-Bromo-6-chloropicolinonitrile is a highly valuable and versatile heterocyclic building block in modern organic synthesis. Its unique substitution pattern allows for the strategic and often selective introduction of various functional groups, making it a key intermediate in the development of novel agrochemicals, pharmaceuticals, and potentially advanced materials. The ability to participate in a wide range of chemical transformations, particularly cross-coupling reactions, ensures its continued importance for researchers and scientists in both academic and industrial settings.

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